molecular formula C13H11NO B101857 3-Methoxy-9H-carbazole CAS No. 18992-85-3

3-Methoxy-9H-carbazole

Cat. No.: B101857
CAS No.: 18992-85-3
M. Wt: 197.23 g/mol
InChI Key: BISIQSCKDZYPLR-UHFFFAOYSA-N
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Description

3-Methoxy-9H-carbazole is an organic compound belonging to the carbazole family. It is characterized by a methoxy group attached to the third position of the carbazole ring. Carbazoles are known for their diverse biological activities and applications in various fields, including organic electronics and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

3-Methoxy-9H-carbazole plays a crucial role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with several biomolecules, including caspase-3, a key enzyme in the apoptosis pathway. The compound induces caspase-3 activity, leading to the generation of reactive oxygen species (ROS), which further promotes apoptosis . Additionally, this compound inhibits the NF-κB signaling pathway, which is involved in cell proliferation and survival .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. It inhibits cancer cell proliferation and induces apoptosis by increasing caspase-3 activity and ROS generation . The compound also affects cell signaling pathways, such as the NF-κB pathway, leading to reduced cell survival and proliferation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates caspase-3, leading to the cleavage of various substrates involved in apoptosis . The compound also inhibits the NF-κB signaling pathway by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB . This inhibition results in decreased transcription of genes involved in cell survival and proliferation . Additionally, this compound induces oxidative stress by increasing ROS levels, further promoting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . In vitro studies have shown that this compound induces apoptosis in cancer cells within a few hours of treatment, with maximal effects observed after 24-48 hours . Long-term exposure to the compound may lead to sustained inhibition of cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cancer cell proliferation and induces apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role in inducing apoptosis. The compound interacts with metabolic enzymes, such as cytochrome P450, which are involved in its biotransformation and elimination . Additionally, this compound affects metabolic flux by increasing ROS levels and altering the redox state of cells . These changes can impact various metabolic processes, including energy production and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its pro-apoptotic effects . The localization and accumulation of the compound can influence its activity and effectiveness in inducing apoptosis .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it induces oxidative stress and promotes apoptosis . Targeting signals and post-translational modifications may direct this compound to the mitochondria, enhancing its pro-apoptotic effects . Additionally, the compound may interact with other organelles, such as the endoplasmic reticulum, to modulate cellular stress responses .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydrocarbazoles, and various substituted carbazoles .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dimethoxy-9H-carbazole
  • 3,6-Dibromo-9-ethylcarbazole
  • 4-Hydroxycarbazole
  • 9-Allylcarbazole

Uniqueness

3-Methoxy-9H-carbazole is unique due to its specific methoxy substitution at the third position, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and inhibit cancer cell proliferation sets it apart from other carbazole derivatives .

Biological Activity

3-Methoxy-9H-carbazole is a derivative of carbazole, a well-known heterocyclic compound that exhibits a broad spectrum of biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, neuroprotective, and anticancer properties, supported by various research findings and data tables.

This compound (C₁₃H₁₁NO) features a methoxy group at the 3-position of the carbazole structure. Its molecular structure is crucial for its biological activities, influencing interactions with biological targets.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains.

  • Bacterial Activity : Research indicates that this compound exhibits potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Studies have reported minimum inhibitory concentration (MIC) values ranging from 0.25 to 8 µg/mL against these pathogens .
  • Fungal Activity : The compound has also shown antifungal activity, particularly against strains like Candida albicans and Aspergillus flavus, with growth inhibition rates exceeding 60% at certain concentrations .
Microorganism MIC (µg/mL) Activity
Staphylococcus aureus1.1Strong antibacterial effect
Escherichia coli6.4Moderate antibacterial effect
Candida albicans9.6Significant antifungal effect
Aspergillus flavus10.3Moderate antifungal effect

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .

  • Mechanism of Action : The compound appears to modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-kB), which plays a critical role in the inflammatory response.

Neuroprotective Effects

Recent studies have explored the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases.

  • Neuroprotection in Models : In animal models, it has been shown to increase the survival of neural precursor cells and promote neurogenesis by blocking apoptotic pathways . This suggests potential therapeutic applications in conditions like Alzheimer’s disease and Parkinson's disease.

Anticancer Properties

The anticancer activity of carbazole derivatives, including this compound, has been extensively studied.

  • Cell Line Studies : Various derivatives have demonstrated cytotoxic effects against cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various signaling pathways .

Case Studies

  • Study on Antimicrobial Activity : A study synthesized several carbazole derivatives, including this compound, evaluating their antimicrobial efficacy against clinical isolates of resistant strains. The results indicated that the compound exhibited significant inhibitory effects compared to standard antibiotics .
  • Neuroprotective Study : In a model of age-related cognitive decline, treatment with this compound led to improved cognitive function and increased neuronal survival rates, highlighting its potential as a neuroprotective agent .

Properties

IUPAC Name

3-methoxy-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISIQSCKDZYPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334092
Record name 3-Methoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18992-85-3
Record name 3-Methoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bis-1,3(N-3'-methoxycarbazolyl)propane. Reaction of p-methoxyphenylhydrazine hydrochloride with cyclohexanone (exothermic) was carried out as for the methyl substituted compound (See Liebigs Ann. der Chemie, 359, 52, 1908) in 82% yield, mp 105°-7.5° C. This compound was dehydrogenated with 10% palladium on charcoal in xylene, as above, to give 74% of 3-methoxycarbazole, recrystallized from benzene/heptane, mp 148.5°-9.5° C (lit. mp 150.5°-1.0° C).
[Compound]
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1,3(N-3'-methoxycarbazolyl)propane
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methyl
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74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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